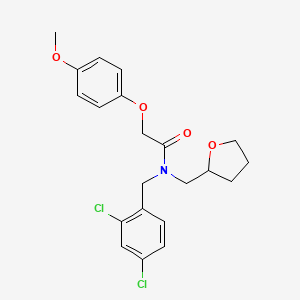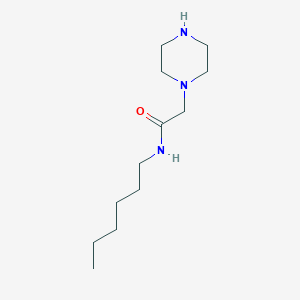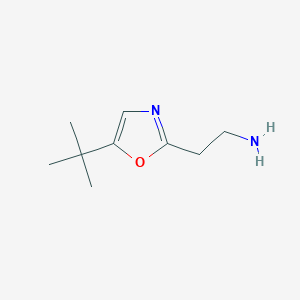
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- is a derivative of indole, a significant heterocyclic compound. This compound is known for its unique structure, which includes bromine atoms at the 5 and 7 positions and an isopropyl group at the 1 position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- typically involves the bromination of indole derivatives. One common method includes the reaction of indoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction is known for its efficiency in introducing bromine atoms at specific positions on the indole ring. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- involves its interaction with specific molecular targets. The bromine atoms and the isopropyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- can be compared with other indole derivatives, such as:
1H-Indole-2,3-dione: Lacks the bromine atoms and the isopropyl group, resulting in different chemical and biological properties.
5,7-Dibromo-1H-indole-2,3-dione: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.
1-Methyl-1H-indole-2,3-dione: Contains a methyl group instead of an isopropyl group, affecting its chemical behavior.
The uniqueness of 1H-Indole-2,3-dione, 5,7-dibromo-1-(1-methylethyl)- lies in its specific substituents, which impart distinct properties and make it suitable for specialized applications.
Propriétés
Numéro CAS |
620932-50-5 |
|---|---|
Formule moléculaire |
C11H9Br2NO2 |
Poids moléculaire |
347.00 g/mol |
Nom IUPAC |
5,7-dibromo-1-propan-2-ylindole-2,3-dione |
InChI |
InChI=1S/C11H9Br2NO2/c1-5(2)14-9-7(10(15)11(14)16)3-6(12)4-8(9)13/h3-5H,1-2H3 |
Clé InChI |
VCWLFFKKMBPDJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)


![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)


![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)



